Cas no 1249034-98-7 (2-((4-Aminopyridin-2-yl)amino)ethanol)

1249034-98-7 structure
商品名:2-((4-Aminopyridin-2-yl)amino)ethanol
CAS番号:1249034-98-7
MF:C7H11N3O
メガワット:153.181740999222
MDL:MFCD16084046
CID:1034447
PubChem ID:61711081
2-((4-Aminopyridin-2-yl)amino)ethanol 化学的及び物理的性質
名前と識別子
-
- 2-((4-Aminopyridin-2-yl)amino)ethanol
- 2-[(4-aminopyridin-2-yl)amino]ethanol
- 2-(4-aminopyridin-2-ylamino)ethanol
- AK131459
- KB-14662
- RL01148
- DB-291824
- 1249034-98-7
- 2-[(4-Aminopyridin-2-yl)amino]ethan-1-ol
- J-505899
- 2-((4-aminopyridin-2-yl)amino)ethan-1-ol
- AKOS010979874
- SB54544
- DTXSID70734264
-
- MDL: MFCD16084046
- インチ: InChI=1S/C7H11N3O/c8-6-1-2-9-7(5-6)10-3-4-11/h1-2,5,11H,3-4H2,(H3,8,9,10)
- InChIKey: KVOVSQLKEUEILK-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C(C=C1N)NCCO
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 71.2Ų
2-((4-Aminopyridin-2-yl)amino)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D544100-1g |
2-((4-AMinopyridin-2-yl)aMino)ethanol |
1249034-98-7 | 97% | 1g |
$728 | 2024-05-24 | |
| Alichem | A029191900-1g |
2-((4-Aminopyridin-2-yl)amino)ethanol |
1249034-98-7 | 95% | 1g |
$424.32 | 2023-09-03 | |
| Chemenu | CM175352-1g |
2-((4-aminopyridin-2-yl)amino)ethan-1-ol |
1249034-98-7 | 95% | 1g |
$482 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668084-1g |
2-((4-Aminopyridin-2-yl)amino)ethan-1-ol |
1249034-98-7 | 98% | 1g |
¥4076.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D544100-1g |
2-((4-AMinopyridin-2-yl)aMino)ethanol |
1249034-98-7 | 97% | 1g |
$728 | 2025-03-01 | |
| Chemenu | CM175352-1g |
2-((4-aminopyridin-2-yl)amino)ethan-1-ol |
1249034-98-7 | 95% | 1g |
$462 | 2022-06-13 | |
| eNovation Chemicals LLC | D544100-1g |
2-((4-AMinopyridin-2-yl)aMino)ethanol |
1249034-98-7 | 97% | 1g |
$728 | 2025-02-28 |
2-((4-Aminopyridin-2-yl)amino)ethanol 関連文献
-
1. Water
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1249034-98-7 (2-((4-Aminopyridin-2-yl)amino)ethanol) 関連製品
- 89943-04-4(N-(2-Pyridylamino)ethanol)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
